molecular formula C24H25O2P B8625286 (2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide CAS No. 84455-37-8

(2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide

Cat. No.: B8625286
CAS No.: 84455-37-8
M. Wt: 376.4 g/mol
InChI Key: HTJAVJQJNIBGMU-UHFFFAOYSA-N
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Description

(2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide is a useful research compound. Its molecular formula is C24H25O2P and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

84455-37-8

Molecular Formula

C24H25O2P

Molecular Weight

376.4 g/mol

IUPAC Name

bis(2-methylphenyl)phosphoryl-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C24H25O2P/c1-16-14-19(4)23(20(5)15-16)24(25)27(26,21-12-8-6-10-17(21)2)22-13-9-7-11-18(22)3/h6-15H,1-5H3

InChI Key

HTJAVJQJNIBGMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon and with exclusion of moisture, 4.6 g of chopped sodium (0.20 mol) are placed at room temperature in 100 ml of tetrahydrofuran. Stirring slowly, 24.9 g (0.10 mol) of ditolylphosphine chloride (isomeric mixture of di-ortho, di-para and ortho-para) are added dropwise at 20–25° C. After stirring for 12 h, the red solution is filtered via a glass frit (G2 porosity) into a sulfonation flask with exclusion of moisture and using argon as protective gas. With stirring and cooling, 19.0 g (0.105 mol; 5% excess) of 2,4,6-trimethylbenzoyl chloride are added dropwise over 30 minutes at room temperature. After stirring for another 2 hours, the brownish-red reaction suspension is poured on water and extracted with toluene. The organic phase is dried over magnesium sulfate, filtered and concentrated by evaporation in a rotary evaporator (Rotavap). The resulting phosphine has a 23.24 ppm shift in the 31P-NMR spectrum. The residue is taken up in 100 ml of toluene and charged with 11.5 g (0.10 mol) of hydrogen peroxide (30%). The reaction is complete after stirring for 2 hours at a temperature from 50–60° C. The reaction emulsion is poured on water and washed with an aqueous saturated sodium hydrogencarbonate solution and then dried over magnesium sulfate and filtered. The filtrate is concentrated by evaporation in a Rotavap. The residue is purified over silica gel and dried under high vacuum, yielding 33.8 g (90% of theory) of the title compound in the form of a yellow viscous oil. The 31P-NMR shift is 14.54 ppm.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
ditolylphosphine chloride
Quantity
24.9 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
11.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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